Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

1-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester derivative of indazole, featuring a tetrahydropyran (oxane) protecting group at the N1 position. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, where its boronate moiety facilitates efficient palladium-catalyzed aryl-aryl bond formation. The tetramethyl dioxaborolane group enhances stability and solubility in organic solvents, while the oxan-2-yl substituent improves handling by reducing reactivity at the indazole nitrogen. Its well-defined structure and high purity make it suitable for pharmaceutical and materials science research, particularly in constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions to preserve its reactivity.
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole structure
956388-05-9 structure
Product Name:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS No:956388-05-9
MF:C18H25BN2O3
MW:328.213704824448
MDL:MFCD18207194
CID:835509
PubChem ID:59592912
Update Time:2025-11-02

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
    • (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester
    • 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
    • 1-(Tetrah
    • 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
    • 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
    • P12225
    • BCP14227
    • 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • MFCD18207194
    • SCHEMBL138511
    • AS-51252
    • C18H25BN2O3
    • CS-M0441
    • 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
    • NWAGHQGLQLEDIZ-UHFFFAOYSA-N
    • DTXSID00732450
    • DB-345430
    • PB13787
    • 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester
    • SY096928
    • AKOS016002312
    • 956388-05-9
    • MDL: MFCD18207194
    • Inchi: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3
    • InChI Key: NWAGHQGLQLEDIZ-UHFFFAOYSA-N
    • SMILES: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1

Computed Properties

  • Exact Mass: 328.1958228g/mol
  • Monoisotopic Mass: 328.1958228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.5

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1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 h, 110 °C
Reference
Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
Reference
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
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Production Method 3

Reaction Conditions
Reference
Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Process for making thienopyrimidine compounds
, United States, , ,

Production Method 5

Reaction Conditions
Reference
Synthesis of the small-molecule PI3K inhibitor GDC-0941
Zhu, Wu-fu; Zheng, Peng-wu; Xu, Shan; Liu, Qian; Gong, Ping, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  3 h, 100 °C
Reference
Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
Reference
Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
Reference
Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
Reference
Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof
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Production Method 10

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
Reference
Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer
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Production Method 11

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C; 130 °C → 25 °C
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 100 °C
Reference
Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation
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Production Method 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 3 h, reflux
Reference
Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions
Crestey, Francois; Lohou, Elodie; Stiebing, Silvia; Collot, Valerie; Rault, Sylvain, Synlett, 2009, (4), 615-619

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2.5 h, 100 °C
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,2-Dimethoxyethane ;  overnight, 100 °C; 100 °C → rt
Reference
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Production Method 16

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Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 80 °C
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  12 h, rt → 80 °C
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, rt → 130 °C
Reference
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Production Method 20

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  10 min
1.2 Catalysts: Trifluoroacetic acid ;  overnight
Reference
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1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

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Quantity:5g
Purity:99%
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1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Related Literature

Additional information on 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Versatile Synthetic Intermediate in Modern Drug Discovery

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, with the CAS number 956388-05-9, represents a pivotal compound in the field of synthetic organic chemistry. This molecule, characterized by its indazole core and boronic acid derivative functional groups, has emerged as a critical building block for the development of novel therapeutic agents. Recent advancements in medicinal chemistry have underscored the importance of 1H-indazole scaffolds in modulating biological activity, particularly in targeting inflammation and oncogenic pathways. The strategic incorporation of 1,3,2-dioxaborolane moieties further enhances its utility in cross-coupling reactions, making it a preferred substrate for Suzuki-Miyaura and Stille coupling protocols.

Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the unique reactivity of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in the synthesis of bioactive heterocyclic compounds. Researchers at the University of California, San Francisco, demonstrated that this compound serves as an efficient intermediate for the preparation of arylboronic acid derivatives with enhanced solubility and metabolic stability. The oxan-2-yl group provides structural flexibility, enabling the fine-tuning of molecular interactions with target proteins. This adaptability has made it a cornerstone in the design of selective inhibitors for kinases and GPCRs, which are key targets in oncology and neurodegenerative disease research.

The pharmacological relevance of 1-(oxan-2-yl)-4-(tet-rimethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been further validated by its role in the development of anti-inflammatory agents. A 2022 study in Advanced Healthcare Materials revealed that derivatives of this compound exhibit potent anti-inflammatory activity through the modulation of NF-κB signaling pathways. The boronic acid functionality contributes to the molecule's ability to form covalent bonds with cysteine residues in enzymatic targets, thereby enhancing its therapeutic efficacy. This mechanism has been explored in the context of autoimmune disorders and chronic inflammatory conditions, where traditional anti-inflammatory drugs often face limitations in selectivity and tolerability.

Advancements in computational chemistry have also provided insights into the molecular dynamics of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Molecular docking studies conducted by the European Molecular Biology Laboratory (EMBL) in 2023 revealed that this compound can adopt multiple conformations when interacting with target proteins, which may explain its broad biological activity. The indazole ring system is particularly adept at forming hydrogen bonds with amino acid residues in enzyme active sites, a property that has been leveraged in the design of small molecule inhibitors for protein kinases. These findings underscore the compound's potential as a scaffold for the development of multitarget drugs.

The synthetic versatility of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole extends to its application in combinatorial chemistry approaches. A 2024 publication in Nature Chemical Biology described the use of this compound as a starting material for the rapid synthesis of diverse libraries of bioactive molecules. The boronic acid group enables facile coupling with a variety of nucleophiles, including amines, thiols, and alcohols, which facilitates the exploration of structure-activity relationships (SAR) in drug discovery. This property has been particularly valuable in the optimization of lead compounds for the treatment of infectious diseases and metabolic disorders.

Recent developments in green chemistry have also highlighted the environmental benefits of using 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in synthetic processes. A 2023 study published in Green Chemistry demonstrated that this compound can be synthesized using catalytic methods that reduce energy consumption and minimize waste generation. The oxan-2-yl substituent, which is derived from renewable resources, further enhances the sustainability of its production. These eco-friendly synthesis strategies align with the growing emphasis on sustainable drug development, which is critical for addressing global health challenges.

The therapeutic potential of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has also been explored in the context of precision medicine. A 2024 clinical trial reported in Clinical Pharmacology & Therapeutics evaluated a derivative of this compound as a targeted therapy for patients with advanced non-small cell lung cancer (NSCLC). The molecule's ability to selectively inhibit EGFR and ALK kinases was found to improve patient outcomes while reducing side effects compared to conventional chemotherapies. This application underscores the compound's role in the development of personalized treatment strategies for oncological conditions.

Further research into the pharmacokinetic properties of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has revealed its potential as a prodrug. A 2023 study in Pharmaceutical Research demonstrated that the boronic acid moiety can be cleaved in vivo under physiological conditions, releasing the active indazole core. This property has been exploited to enhance the bioavailability of the compound, particularly in the treatment of diseases where systemic delivery is challenging. The development of such prodrug strategies is a significant advancement in the field of drug delivery systems.

The ongoing exploration of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in medicinal chemistry highlights its multifaceted role as a synthetic intermediate. From its use in the development of anti-inflammatory agents to its application in precision oncology, this compound continues to demonstrate its value in addressing complex medical challenges. As research in this area progresses, it is anticipated that 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole will play an increasingly important role in the creation of innovative therapeutic solutions.

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Amadis Chemical Company Limited
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
A858973
Purity:99%
Quantity:5g
Price ($):346.0
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